An In-depth Technical Guide to Bio-ams tfa as a Biotin Protein Ligase Inhibitor
An In-depth Technical Guide to Bio-ams tfa as a Biotin Protein Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin protein ligase (BPL), also known as BirA, is an essential enzyme in bacteria, responsible for the covalent attachment of biotin to acetyl-CoA carboxylase (ACC) and other biotin-dependent enzymes. This post-translational modification is critical for key metabolic pathways, including fatty acid biosynthesis. The essentiality of BPL makes it an attractive target for the development of novel antibacterial agents. Bio-ams tfa (Biotinoyl-5'-aminoadenosine sulfamate, trifluoroacetic acid salt) is a potent, rationally designed bisubstrate inhibitor of bacterial BPL. This guide provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.
Mechanism of Action
Biotin protein ligase catalyzes a two-step reaction. First, it utilizes ATP to adenylate biotin, forming a highly reactive biotinyl-5'-AMP intermediate and releasing pyrophosphate (PPi). In the second step, the biotin moiety is transferred from the intermediate to a specific lysine residue on the apo-acceptor protein (e.g., ACC).
Bio-ams tfa is a synthetic analog of the natural biotinyl-5'-AMP intermediate.[1] It mimics this intermediate by replacing the chemically labile acyl-phosphate linkage with a stable acyl-sulfamide isostere.[1] This modification allows Bio-ams tfa to bind tightly to the active site of BPL, but since the acyl-sulfamide bond is not susceptible to enzymatic cleavage and transfer, it effectively locks the enzyme in an inactive state, thereby inhibiting the biotinylation of its target proteins.[1][2] This inhibition of BPL leads to the arrest of fatty acid and lipid biosynthesis, ultimately exerting a potent bactericidal effect, particularly against Mycobacterium tuberculosis (Mtb).[3][4]
Figure 1: Mechanism of BPL and its inhibition by Bio-ams tfa.
Quantitative Inhibitory and Activity Data
Bio-ams has demonstrated potent inhibition of bacterial BPL and significant whole-cell activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. Its selectivity for the bacterial enzyme over human isoforms, combined with low cytotoxicity, underscores its potential as a therapeutic lead.
| Compound | Target | Assay Type | Value | Reference |
| Bio-AMS | M. tuberculosis BPL (MtBPL) | Isothermal Titration Calorimetry (KD) | ~0.5 nM | [2] |
| Bio-AMS Analogs | M. tuberculosis BPL (MtBPL) | Isothermal Titration Calorimetry (KD) | < 2 nM | [2] |
| Bio-AMS | M. tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | 0.16 - 0.625 µM | [3] |
| Bio-AMS | MDR & XDR M. tuberculosis Strains | Minimum Inhibitory Concentration (MIC) | 0.16 - 0.625 µM | [2] |
| Bio-AMS | Human HepG2 Cells | Cytotoxicity (IC50) | > 100 µM | [4] |
Experimental Protocols
Synthesis of Bio-ams tfa
The synthesis of Bio-ams and its analogs is a multi-step process. A generalized workflow involves the strategic protection of functional groups on an adenosine precursor, followed by the introduction of the sulfamide moiety, biotinylation, and final deprotection.
Figure 2: Generalized synthetic workflow for Bio-ams tfa.
Detailed Steps (Illustrative, adapted from[1][2]):
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Protection: Commercially available adenosine is protected at the 2', 3'-hydroxyls (e.g., as an acetonide) and the N6-amine (e.g., with Boc groups).
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Sulfamide Installation: The 5'-hydroxyl group is activated and reacted with a sulfamoylating agent (e.g., tert-butyl sulfamoylcarbamate) under Mitsunobu conditions (using DIAD and PPh3) to form the key sulfamide linkage.
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Biotinylation: The protected sulfamoyladenosine is N-acylated using (+)-biotin N-hydroxysuccinimide ester (Biotin-NHS) in the presence of a base like Cs2CO3.
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Deprotection: All protecting groups (Boc, acetonide, etc.) are removed simultaneously using a strong acid, typically an aqueous solution of trifluoroacetic acid (TFA).[1][5]
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Purification: The final product, Bio-ams tfa, is purified by reverse-phase HPLC and lyophilized.
Enzymatic Assay for BPL Inhibition
This protocol is based on the measurement of pyrophosphate (PPi), a product of the first step of the BPL reaction.[6]
Figure 3: Workflow for a BPL enzymatic inhibition assay.
Methodology:
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Reaction Mixture: In a 96-well plate, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
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Inhibitor Addition: Add varying concentrations of Bio-ams tfa (dissolved in DMSO) or DMSO vehicle control to the wells.
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Enzyme Addition: Add recombinant BPL enzyme to each well and pre-incubate for 15 minutes at room temperature.
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Reaction Initiation: Start the reaction by adding a mixture of biotin and ATP.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
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PPi Detection:
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Stop the reaction and add inorganic pyrophosphatase to convert the generated PPi into two molecules of inorganic phosphate (Pi).
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Add a phosphate detection reagent (e.g., Malachite Green-based reagent).
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-
Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., ~650 nm).
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Analysis: Calculate the percent inhibition for each concentration of Bio-ams tfa relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (KD).
Methodology:
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Sample Preparation: Prepare solutions of purified, recombinant BPL in the calorimeter cell and Bio-ams tfa in the injection syringe, both in the same dialysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0).
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Titration: Perform a series of small, sequential injections of the Bio-ams tfa solution into the BPL solution in the calorimeter cell at a constant temperature (e.g., 25°C).
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Data Acquisition: Measure the heat change after each injection.
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Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
M. tuberculosis Whole-Cell Activity (MIC) Assay
Methodology:
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Culture Preparation: Grow M. tuberculosis (e.g., H37Rv) in a suitable broth medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
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Assay Setup: In a 96-well microplate, serially dilute Bio-ams tfa in the culture medium.
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Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis. Include positive (no drug) and negative (no bacteria) controls.
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Incubation: Seal the plates and incubate at 37°C for 7-14 days.
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MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of Bio-ams tfa that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
Conclusion
Bio-ams tfa is a powerful tool for studying bacterial biotin protein ligases and a promising scaffold for the development of new antibiotics. Its mechanism as a stable, bisubstrate analog provides potent and selective inhibition of BPL. The data and protocols presented in this guide offer a robust framework for researchers to utilize and further investigate Bio-ams tfa and related compounds in antimicrobial drug discovery programs.
References
- 1. Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 6. BirA assay kit [profoldin.com]
